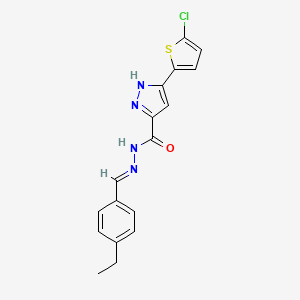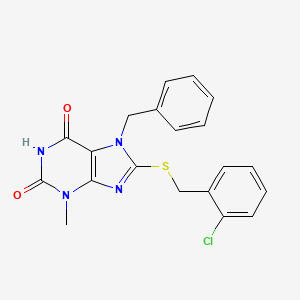![molecular formula C20H22ClN3O2 B11990693 methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER typically involves the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Imine formation: The piperazine derivative is then reacted with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the imine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the chlorobenzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals or as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A precursor in the synthesis of the compound.
4-Formylbenzoic acid methyl ester: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER lies in its specific structure, which may confer unique pharmacological properties compared to other piperazine derivatives
Eigenschaften
Molekularformel |
C20H22ClN3O2 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
methyl 4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)17-8-6-16(7-9-17)14-22-24-12-10-23(11-13-24)15-18-4-2-3-5-19(18)21/h2-9,14H,10-13,15H2,1H3/b22-14+ |
InChI-Schlüssel |
SIBSISCNTXQXEG-HYARGMPZSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)



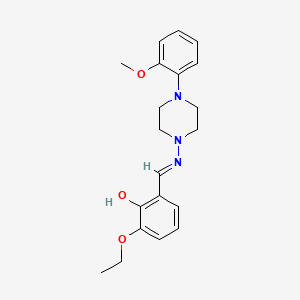
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)
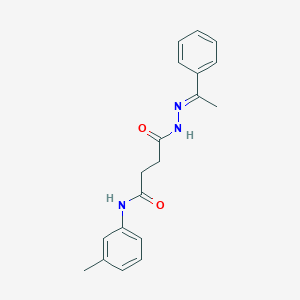
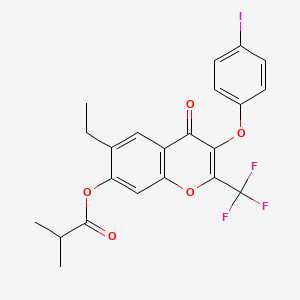

![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)
